Flavor Potency: Taste Threshold Comparison vs. 2,5-Dimethylfuran and 2-Acetylfuran
3-Acetyl-2,5-dimethylfuran exhibits a taste threshold of approximately 2 ppm in water, delivering a musty, nutty, and cocoa-like profile . In contrast, the structurally simpler furan, 2,5-dimethylfuran, requires a much higher concentration of 30 ppm to elicit a comparable meaty-gravy taste perception . Similarly, 2-acetylfuran has a reported aroma detection threshold of 10 ppm and a recommended usage level in food of 20 mg/kg .
| Evidence Dimension | Taste/Flavor Threshold (Concentration) |
|---|---|
| Target Compound Data | ~2 ppm (taste characteristics in water) |
| Comparator Or Baseline | 2,5-Dimethylfuran: 30 ppm (taste in water); 2-Acetylfuran: 10 ppm (aroma detection) / 20 mg/kg (usage) |
| Quantified Difference | 3-Acetyl-2,5-dimethylfuran is approximately 15× more potent than 2,5-dimethylfuran and 5× more potent than 2-acetylfuran in taste threshold. |
| Conditions | Taste threshold values in water; aroma detection thresholds in unspecified media. |
Why This Matters
This 5- to 15-fold increase in sensory potency translates to lower usage levels and potentially reduced formulation costs for manufacturers seeking an intense nutty/cocoa flavor note.
